Impact of C-3 Bromine on Reactivity vs. Non-Halogenated Scaffold
The presence of a bromine atom at the C-3 position, compared to the non-halogenated imidazo[1,5-a]pyridine-1-carboxylic acid scaffold, is known to significantly enhance electrophilic properties and serves as a crucial handle for further functionalization via cross-coupling reactions. This is a class-level inference for halogenated heterocycles .
| Evidence Dimension | Chemical Reactivity (Electrophilicity) |
|---|---|
| Target Compound Data | 3-Bromo substituent (C8H5BrN2O2, MW 241.04) |
| Comparator Or Baseline | Imidazo[1,5-a]pyridine-1-carboxylic Acid (non-brominated) (C8H6N2O2, MW 162.15) |
| Quantified Difference | Presence of heavy halogen (Br) increases molecular weight by 78.89 g/mol and alters electrophilic character. |
| Conditions | Structural comparison based on molecular formula and established chemical principles. |
Why This Matters
This functional handle is essential for synthetic chemists needing to perform specific, high-value transformations such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, which are not possible with the unsubstituted core.
